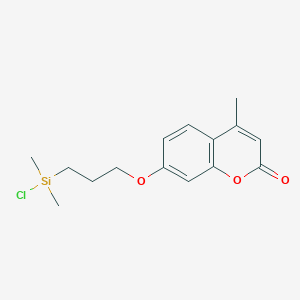

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one

Cat. No. B145448

Key on ui cas rn:

129119-77-3

M. Wt: 310.85 g/mol

InChI Key: KYVMSLGJGOLZRF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04918200

Procedure details

A glass pressure bottle was charged with 21.6 g of the allyl ether of 4-methylumbelliferone, 11 mls of dimethylmonochlorosilane, 25 mls of toluene and 0.1 cc of a 0.1M H2PtCl6 solution in tetrahydrofuran. The mixture was heated to 140 degrees C. at 40 psi for 15 hours. Toluene was removed by rotary evaporation. The title product was recovered in a yield of 27 g at greater than 70% purity as determined by proton NMR. A broad UV absorption spectrum was observed with maxima at 319.5, 281, 248 and 223 nanometers (nm). The extinction coefficient at 319.5 was greater than 20,000. Fluorescence spectra obtained after excitation at 384 nm gave maxima at 390 (v.s.), 421, 521, and 585 nm.

[Compound]

Name

H2PtCl6

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3].[CH3:8][C:9]1[C:15]2C=CC(O)=[CH:19][C:14]=2[O:13][C:11](=[O:12])[CH:10]=1.[CH3:21][SiH:22]([CH3:24])[Cl:23].C1(C)C=CC=CC=1>O1CCCC1>[Cl:23][Si:22]([CH3:24])([CH3:21])[CH2:3][CH2:2][CH2:1][O:4][C:5]1[CH:19]=[C:14]2[C:15]([C:9]([CH3:8])=[CH:10][C:11](=[O:12])[O:13]2)=[CH:7][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

21.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OCC=C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=O)OC2=C1C=CC(=C2)O

|

|

Name

|

|

|

Quantity

|

11 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH](Cl)C

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

[Compound]

|

Name

|

H2PtCl6

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Toluene was removed by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The title product was recovered in a yield of 27 g at greater than 70% purity

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A broad UV absorption spectrum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fluorescence spectra obtained after excitation at 384 nm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave maxima at 390 (v.s.), 421, 521, and 585 nm

|

Outcomes

Product

Details

Reaction Time |

15 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl[Si](CCCOC1=CC=C2C(=CC(OC2=C1)=O)C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |